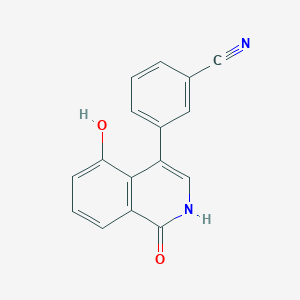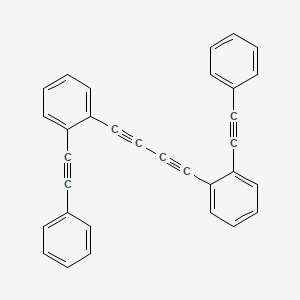![molecular formula C31H32GeSi B15160906 {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane CAS No. 849368-69-0](/img/structure/B15160906.png)
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is a complex organometallic compound that features both germanium and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane typically involves the reaction of 9H-fluorene derivatives with germanium and silicon reagents. One common method includes the use of Grignard reagents, where 9H-fluorene is first converted into a Grignard reagent, which then reacts with germanium and silicon halides under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the germanium or silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
While specific biological and medical applications are less common, the compound’s unique structure and reactivity may be explored for potential use in drug delivery systems and as a probe for studying biological processes.
Industry
In industry, the compound is investigated for its potential use in the development of advanced materials, such as high-performance polymers and coatings. Its ability to form stable films and coatings makes it valuable for protective and functional applications.
Mechanism of Action
The mechanism by which {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane exerts its effects involves interactions with molecular targets through its germanium and silicon atoms. These interactions can influence the electronic properties of the compound, making it useful in electronic and optoelectronic applications. The pathways involved may include electron transfer and coordination with other metal centers.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound shares the fluorene core but differs in the functional groups attached to it.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another fluorene derivative with different substituents, used in organic electronics.
9H-Fluorene-9,9-dimethanol: A fluorene derivative with hydroxyl groups, used in polymer synthesis.
Uniqueness
The uniqueness of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane lies in its combination of germanium and silicon atoms within the same molecule This dual functionality provides unique electronic and structural properties that are not present in similar compounds
Properties
CAS No. |
849368-69-0 |
|---|---|
Molecular Formula |
C31H32GeSi |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
[9-[9H-fluoren-9-yl(dimethyl)germyl]fluoren-9-yl]-trimethylsilane |
InChI |
InChI=1S/C31H32GeSi/c1-32(2,30-26-18-8-6-14-22(26)23-15-7-9-19-27(23)30)31(33(3,4)5)28-20-12-10-16-24(28)25-17-11-13-21-29(25)31/h6-21,30H,1-5H3 |
InChI Key |
HCIMANGFHAVHRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
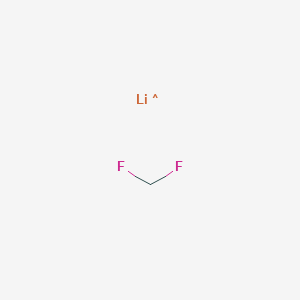
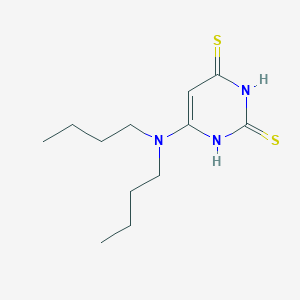
![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
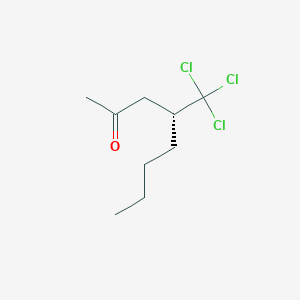
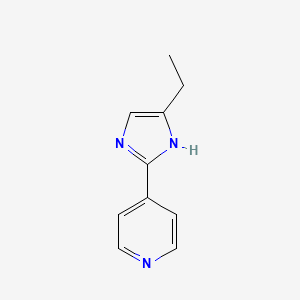


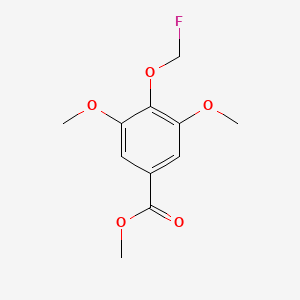
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
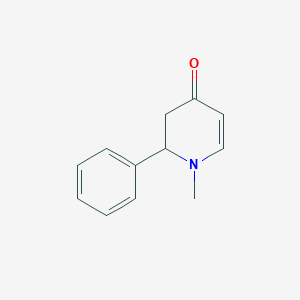
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
